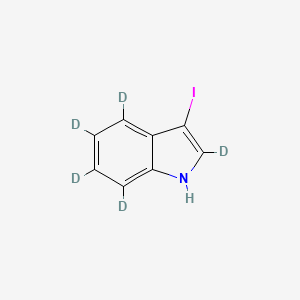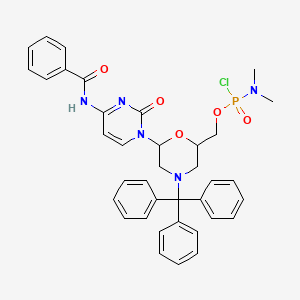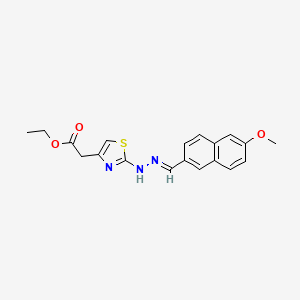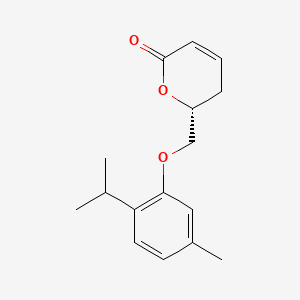
21-Acetyloxy Budesonide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetyloxy Budesonide-d8 is a deuterated derivative of Budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies. This compound is often used in research settings to study the metabolism and distribution of Budesonide in biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetyloxy Budesonide-d8 typically involves the deuteration of Budesonide. The process begins with the preparation of Budesonide, which is then subjected to deuterium exchange reactions. The key steps include:
Deuterium Exchange: Budesonide is reacted with deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Acetylation: The deuterated Budesonide is then acetylated using acetic anhydride in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance efficiency and yield. Parameters such as flow rate, temperature, and residence time are optimized to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
21-Acetyloxy Budesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
21-Acetyloxy Budesonide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Budesonide.
Biology: Employed in metabolic studies to understand the biotransformation of Budesonide in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and elimination of Budesonide in the body.
Industry: Applied in the development of new formulations and drug delivery systems for Budesonide.
Mecanismo De Acción
The mechanism of action of 21-Acetyloxy Budesonide-d8 is similar to that of Budesonide. It exerts its effects by binding to glucocorticoid receptors, leading to changes in gene expression. This results in decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation. The molecular targets include various inflammatory mediators and pathways involved in immune response .
Comparación Con Compuestos Similares
Similar Compounds
- 6β-Hydroxy 21-Acetyloxy Budesonide-d8
- Budesonide 21-Butyrate
- Budesonide 6-beta-Hydroxy
Comparison
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies. Compared to other similar compounds, it offers better insights into the pharmacokinetics and metabolism of Budesonide, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C27H36O7 |
|---|---|
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H36O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-20,22-24,30H,5-8,12-14H2,1-4H3/t18-,19-,20-,22+,23?,24+,25-,26-,27+/m0/s1/i1D3,5D2,6D2,23D |
Clave InChI |
QZIYSFVNRMBENV-FTZHOXAGSA-N |
SMILES isomérico |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


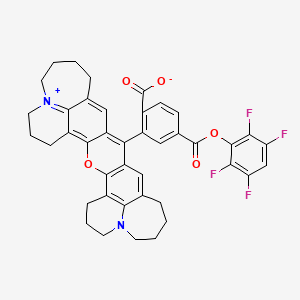
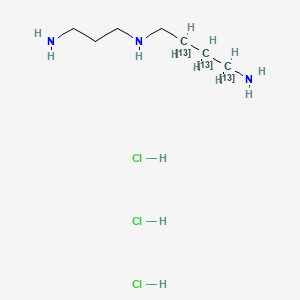

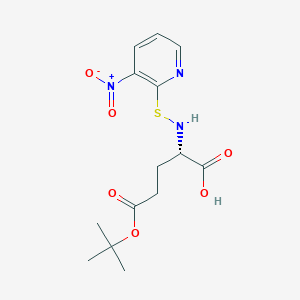
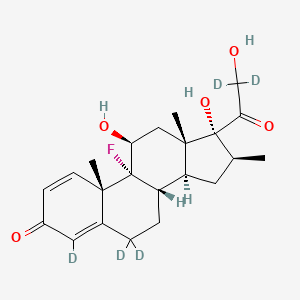
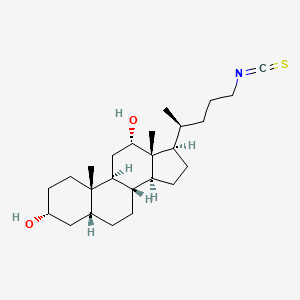
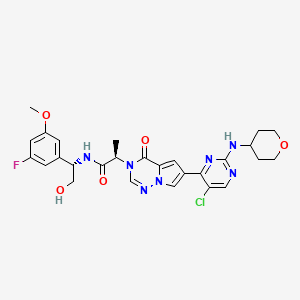
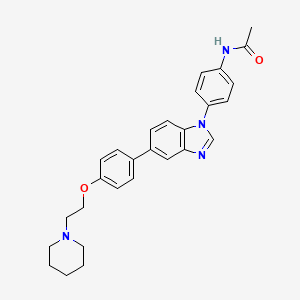
![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-9-(piperidine-1-carbonyloxy)-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B12408127.png)
